(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate
Overview
Description
Mechanism of Action
Target of Action
It’s known that this compound is a synthetic precursor of the β-lactam-type side chain ofpaclitaxel . Paclitaxel is a well-known anticancer drug that primarily targets microtubules in cells, stabilizing them and preventing their disassembly, which is crucial for cell division .
Mode of Action
Paclitaxel binds to the β-subunit of tubulin in microtubules, stabilizing them and preventing their disassembly . This disrupts the cell cycle, particularly the mitosis phase, leading to cell death .
Biochemical Pathways
The compound, being a precursor to paclitaxel, likely affects the same biochemical pathways. Paclitaxel’s main pathway is the cell cycle , specifically the mitosis phase. By stabilizing microtubules, paclitaxel prevents the normal breakdown of microtubules during cell division, disrupting the formation of the mitotic spindle necessary for cell division .
Pharmacokinetics
Paclitaxel is known for its poor solubility in water and is usually administered intravenously in a solution with Cremophor EL . The bioavailability of paclitaxel can be affected by factors such as metabolism by the liver enzyme CYP2C8 and the efflux transporter P-glycoprotein .
Result of Action
The result of the compound’s action, through its conversion to paclitaxel, is the disruption of the cell cycle, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain enzymes and transporters can affect the metabolism and distribution of the compound. Additionally, factors such as pH and temperature could potentially affect the stability of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate involves several steps. One common method includes the reaction of tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires a temperature range of 2-8°C and may involve the use of solvents such as dichloromethane or tetrahydrofuran .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade equipment and reagents to ensure high yield and purity. The reaction conditions are carefully monitored to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-3-(1-Ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylic acid 1,1-Dimethylethyl ester
- 1-Azetidinecarboxylic acid, 3-(1-ethoxyethoxy)-2-oxo-4-phenyl-, 1,1-dimethylethyl ester
Uniqueness
(3R,4S)-Tert-butyl 3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial use .
Properties
IUPAC Name |
tert-butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-6-22-12(2)23-15-14(13-10-8-7-9-11-13)19(16(15)20)17(21)24-18(3,4)5/h7-12,14-15H,6H2,1-5H3/t12?,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTZICYNMYGUNU-JQXSQYPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)OC1C(N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(C)O[C@@H]1[C@@H](N(C1=O)C(=O)OC(C)(C)C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432979 | |
Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201856-57-7 | |
Record name | 1,1-Dimethylethyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenyl-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=201856-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (3R,4S)-3-(1-ethoxyethoxy)-2-oxo-4-phenylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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